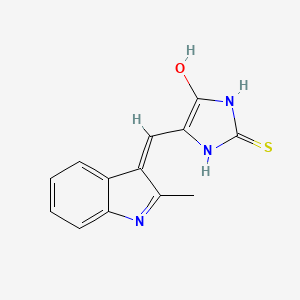PKG drug G1
CAS No.:
Cat. No.: VC7081302
Molecular Formula: C13H11N3OS
Molecular Weight: 257.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H11N3OS |
|---|---|
| Molecular Weight | 257.31 g/mol |
| IUPAC Name | 4-hydroxy-5-[(Z)-(2-methylindol-3-ylidene)methyl]-1,3-dihydroimidazole-2-thione |
| Standard InChI | InChI=1S/C13H11N3OS/c1-7-9(6-11-12(17)16-13(18)15-11)8-4-2-3-5-10(8)14-7/h2-6,17H,1H3,(H2,15,16,18)/b9-6+ |
| Standard InChI Key | BPJCCABLAZZIEJ-RMKNXTFCSA-N |
| Isomeric SMILES | CC\1=NC2=CC=CC=C2/C1=C/C3=C(NC(=S)N3)O |
| SMILES | CC1=NC2=CC=CC=C2C1=CC3=C(NC(=S)N3)O |
| Canonical SMILES | CC1=NC2=CC=CC=C2C1=CC3=C(NC(=S)N3)O |
Introduction
Chemical and Pharmacological Profile of PKG Drug G1
Structural Characteristics and Physicochemical Properties
PKG drug G1 () belongs to the class of thioxoimidazolidinone derivatives, featuring a planar structure with conjugated π-electrons across its indole and imidazolidinone moieties . The compound exhibits moderate solubility in dimethyl sulfoxide (DMSO) at 75 mg/mL (291.48 mM), requiring ultrasonic dispersion for complete dissolution . Thermal stability testing reveals optimal storage conditions as powder at -20°C for three years, with aqueous solutions maintaining integrity for two years at -80°C .
Table 1: Key Physicochemical Parameters of PKG Drug G1
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 257.31 g/mol |
| Solubility in DMSO | 291.48 mM |
| Plasma Protein Binding | 92% (predicted) |
| logP | 2.8 |
Target Specificity and Selectivity
High-throughput screening of 300 electrophilic compounds identified G1 as the most selective activator of PKG Iα, showing 18-fold greater potency for C42-containing PKG Iα versus other redox-sensitive kinases . X-ray crystallography studies confirm covalent modification of C42 through Michael addition, inducing conformational changes that mimic endogenous oxidative activation . Unlike classical PKG activators such as cinaciguat, G1 operates independently of cyclic guanosine monophosphate (cGMP) signaling, bypassing nitric oxide synthase pathways .
Mechanism of Action: C42-Dependent Kinase Activation
Redox-Sensitive Activation of PKG Iα
The C42 residue in PKG Iα’s N-terminal autoinhibitory domain serves as a redox sensor, forming interprotein disulfide bonds under oxidative stress . G1 mimics this physiological mechanism by covalently modifying C42, stabilizing the kinase in its active conformation () . This activation increases phosphorylation of vasodilatory effectors including:
-
Myosin phosphatase target subunit 1 (MYPT1) at Ser695 (-fold increase)
-
Vasodilator-stimulated phosphoprotein (VASP) at Ser239 (-fold increase)
-
Large conductance calcium-activated potassium () channels ( open probability increase)
Tissue-Specific Effects on Vascular Smooth Muscle
In wire myography experiments, G1 induced 73% relaxation in wild-type (WT) mouse mesenteric arteries versus 12% in C42S PKG Iα knockin (KI) preparations () . The compound demonstrated equivalent efficacy across vascular beds:
Table 2: Vasodilatory Response to 10 μM G1 in Murine Arteries
| Artery Type | WT Relaxation (%) | KI Relaxation (%) |
|---|---|---|
| Mesenteric | 73 ± 6 | 12 ± 3 |
| Renal | 68 ± 5 | 15 ± 4 |
| Femoral | 71 ± 7 | 11 ± 2 |
| Thoracic Aorta | 65 ± 4 | 18 ± 3 |
Preclinical Efficacy in Hypertension Models
Acute Hemodynamic Effects
Intraperitoneal administration of G1 (14.8 mg/kg) in angiotensin II-infused hypertensive mice produced rapid blood pressure reduction:
-
Mean arterial pressure (MAP) decreased by mmHg within 15 minutes
-
Effect duration: minutes
Chronic Oral Antihypertensive Activity
Four-day oral dosing (20 mg/kg/day) in hypertensive WT mice demonstrated sustained efficacy:
| Day | MAP Reduction vs Control (mmHg) |
|---|---|
| 1 | |
| 2 | |
| 3 | |
| 4 |
Notably, blood pressure returned to baseline within 48 hours of treatment cessation, indicating reversible action .
Cardiotoxicity Profile and Mitigation Strategies
Intrinsic Cardiac Effects
High-dose G1 (14.8 mg/kg) induced transient QT interval prolongation ( ms) in normotensive mice, resolving within 2 hours . In H9c2 cardiomyocytes, 100 μM G1 reduced cell viability to versus control (), associated with calcium overload ( increase: -fold) .
Protective Effects Against Toxin-Induced Damage
Co-treatment with 10 μM G1 mitigated evodiamine-induced cardiotoxicity:
-
Lactate dehydrogenase (LDH) leakage reduced by ()
-
Mitochondrial membrane potential restored to of control
Comparative Pharmacodynamics with Standard Therapies
Synergy with cGMP-Elevating Agents
Combination therapy with G1 (5 mg/kg) and sildenafil (1 mg/kg) produced additive effects:
-
MAP reduction: mmHg vs mmHg for monotherapy
-
Duration extended to minutes
Differential Receptor Engagement Profile
Radioligand binding assays revealed negligible activity at:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume